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Compound of Interest

Compound Name: YM-08

cat. No.: B10858321

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-08, a novel heat shock protein 70
(Hsp70) inhibitor, with its parent compound, MKT-077. The data presented is based on
published research to facilitate objective evaluation for drug development and scientific
investigation.

Performance Comparison: YM-08 vs. MKT-077

The following tables summarize the key quantitative data comparing the physicochemical
properties, in vitro activity, and pharmacokinetic profiles of YM-08 and MKT-077.

Physicochemical

. YM-08 MKT-077 Reference
Properties
Molecular Weight ( )
367.49 367.49 (as cation)

g/mol)
clogP 3.8
Topological Polar

POl 35.9

Surface Area (tPSA)
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In Vitro Activity YM-08 MKT-077 Reference
Hsp70 (Ssal) ATPase )

Partial -
Inhibition
Hlj1-stimulated Ssal

Yes Yes
ATPase Inhibition
Tau Reduction in

Yes Yes
HelLaC3 cells
Phospho-Tau
Reduction in Brain Yes Not Observed
Slices (30 pM)
Phospho-Tau
Reduction in Brain Yes Not Observed
Slices (100 pM)
Pharmacokinetic
Properties (in CD1 YM-08 MKT-077 Reference
mice)
Blood-Brain Barrier

. Yes No
Permeability
Brain/Plasma (B/P)
) ~0.25 -
Ratio (at 18h)
) Slower (potential for

Renal Clearance Rapid

nephrotoxicity)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hsp70 ATPase Activity Assay

The single turnover ATPase activity of purified yeast Hsp70 (Ssal) was measured in the

presence or absence of the co-chaperone Hlj1p. The assay quantifies the hydrolysis of ATP to
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ADP. The reaction buffer contained 25 mM HEPES-KOH (pH 7.5), 100 mM KCI, 11 mM
Mg(OAc)2, 0.1% Tween-20, and 1 mM DTT. Ssal (1 uM) and Hlj1p (2 uM) were pre-incubated
with the test compounds (YM-08 or MKT-077 analogues) for 10 minutes at room temperature.
The reaction was initiated by the addition of 1 uM [a-32P]ATP. Aliquots were removed at
various time points and quenched with 0.5 M EDTA. The separated ATP and ADP were
resolved by thin-layer chromatography on PEI-cellulose plates and quantified by
phosphorimaging.

Tau Reduction in Cultured Brain Slices

Organotypic brain slice cultures were prepared from transgenic mice expressing human P301L
mutant tau. The brain slices were treated with YM-08 at concentrations of 30 uM and 100 puM
for 6 hours. Following treatment, the slices were lysed, and the levels of total tau and
phosphorylated tau (pS396/404) were determined by Western blot analysis.

Pharmacokinetic Analysis in Mice

CD1 mice were administered YM-08 intravenously (i.v.) at a dose of 6.6 mg/kg. Plasma and
brain tissue samples were collected at various time points over 18 hours. The concentrations of
YM-08 in the plasma and brain homogenates were quantified by liquid chromatography-mass
spectrometry (LC-MS). The brain/plasma (B/P) ratio was calculated to assess the blood-brain
barrier permeability.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Hsp70 in the context of tau pathology
and the general experimental workflow for evaluating Hsp70 inhibitors.
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 To cite this document: BenchChem. [YM-08: A Comparative Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858321#replicating-published-data-on-ym-08]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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